molecular formula CH5N3.ClH<br>CH6ClN3<br>CH5N3.ClH<br>CH6ClN3 B000844 Guanidine hydrochloride CAS No. 50-01-1

Guanidine hydrochloride

Cat. No.: B000844
CAS No.: 50-01-1
M. Wt: 95.53 g/mol
InChI Key: PJJJBBJSCAKJQF-UHFFFAOYSA-N
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Description

Guanidine hydrochloride, also known as guanidinium chloride, is the hydrochloride salt of guanidine. It is a strong organic base that exists primarily as guanidinium ions at physiological pH. This compound is widely used in various scientific and industrial applications due to its unique properties, such as its ability to denature proteins and increase the solubility of hydrophobic molecules .

Mechanism of Action

Target of Action

Guanidine hydrochloride primarily targets the aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. This compound acts as an inhibitor of this enzyme . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .

Mode of Action

This compound enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes, particularly in the nervous system.

Biochemical Pathways

It is used in laboratory research as a protein denaturant

Pharmacokinetics

This compound is rapidly absorbed and distributed in the body . The half-life of this compound is approximately 7-8 hours .

Result of Action

The primary result of this compound’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic complications of Eaton-Lambert syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules . At high concentrations (e.g., 6 M), proteins lose their ordered structure, and they tend to become randomly coiled . At concentrations in the millimolar range in vivo, this compound has been shown to “cure” prion positive yeast cells . This is the result of inhibition of the Hsp104 chaperone protein known to play an important role in prion fiber fragmentation and propagation .

Safety and Hazards

Guanidine Hydrochloride causes skin irritation and serious eye irritation . It is harmful if inhaled . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The presented guanidine-hydrochloride-based storage buffer efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability, leading to a reduced infection risk during sample analysis and an increased period for follow-up analysis, such as sequencing for virus variants .

Biochemical Analysis

Biochemical Properties

Guanidine hydrochloride plays a pivotal role in total RNA extraction experiments, dissolving proteins and disrupting cell structures while inactivating RNA enzymes . It is a potent protein denaturant extensively utilized in the purification of proteins and nucleic acids . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules .

Cellular Effects

This compound has been shown to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . At high concentrations, proteins lose their ordered structure, and they tend to become randomly coiled .

Molecular Mechanism

This compound acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . It is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

Temporal Effects in Laboratory Settings

This compound is used in laboratory settings for its ability to preserve RNA stability . It efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability, leading to a reduced infection risk during sample analysis and an increased period for follow-up analysis .

Dosage Effects in Animal Models

The initial dosage of this compound is usually between 10 and 15 mg/kg (5 to 7 mg/pound) of body weight per day in 3 or 4 divided doses . This dosage may be gradually increased to a total daily dosage of 35 mg/kg (16 mg/pound) of body weight per day or up to the development of side effects .

Metabolic Pathways

This compound is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism .

Transport and Distribution

It is known that this compound is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

Subcellular Localization

It is known that this compound is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of guanidinium carbonate with hydrochloric acid, resulting in the formation of this compound and carbon dioxide . Another method involves the conversion of guanidinium carbonate into this compound through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting dicyandiamide with ammonium salts, followed by treatment with hydrochloric acid. This process yields this compound as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions: Guanidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It is a weak acid with a pKa of 13.6, which allows it to participate in acid-base reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield various guanidine derivatives, which are useful in different applications .

Scientific Research Applications

Guanidine hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

guanidine;hydrochloride
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InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H
Source PubChem
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InChI Key

PJJJBBJSCAKJQF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
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Molecular Formula

Record name GUANIDINE HYDROCHLORIDE
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Related CAS

113-00-8 (Parent)
Record name Guanidine hydrochloride
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DSSTOX Substance ID

DTXSID7058757
Record name Guanidine monohydrochloride
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Molecular Weight

95.53 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER.
Record name Guanidine, hydrochloride (1:1)
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Solubility

Solubility in water, g/100ml at 20 °C: 215
Record name GUANIDINE HYDROCHLORIDE
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Density

1.3 g/cm³
Record name GUANIDINE HYDROCHLORIDE
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CAS No.

50-01-1
Record name Guanidine hydrochloride
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Record name Guanidine hydrochloride
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Record name Guanidine hydrochloride
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Record name GUANIDINE HYDROCHLORIDE
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Melting Point

178-185 °C
Record name GUANIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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